molecular formula C22H28N6O2 B10991690 N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10991690
M. Wt: 408.5 g/mol
InChI Key: OCIDRXKQMCNFOW-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-isopropyl group at position 2. The piperidine ring at position 6 is modified with a 4-carboxamide moiety and a 2-methoxybenzyl group. The 2-methoxybenzyl substituent may enhance lipophilicity and influence binding pocket interactions, while the isopropyl group on the triazolo-pyridazine ring could modulate steric and electronic properties .

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N6O2/c1-15(2)21-25-24-19-8-9-20(26-28(19)21)27-12-10-16(11-13-27)22(29)23-14-17-6-4-5-7-18(17)30-3/h4-9,15-16H,10-14H2,1-3H3,(H,23,29)

InChI Key

OCIDRXKQMCNFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific details on industrial production methods, researchers typically use organic synthesis techniques. Some key reactions include:

    Amide Formation: The carboxylic acid group reacts with an amine (such as piperidine) to form the amide linkage.

    Triazolopyridazine Synthesis: The triazolopyridazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzyl Ether Formation: The methoxybenzyl group is introduced via etherification.

Chemical Reactions Analysis

    Oxidation: The methoxy group can undergo oxidation to form the corresponding benzoic acid.

    Reduction: Reduction of the carboxamide group yields the corresponding amine.

    Substitution: The benzyl group may undergo substitution reactions.

    Common Reagents: Reagents like lithium aluminum hydride (LiAlH₄) for reduction and acyl chlorides for amide formation are commonly used.

    Major Products: The final product depends on reaction conditions and regioselectivity.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities that make it a candidate for further research in drug development:

  • Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have demonstrated significant anti-tumor activity with low IC50 values against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. The most potent analogs exhibited IC50 values as low as 0.15 μM for MCF-7 cells, indicating strong potential for anticancer therapies .
  • Kinase Inhibition : Compounds related to this structure have been investigated as inhibitors of c-Met kinase, which is implicated in cancer progression. Effective inhibitors can lead to the development of targeted therapies for cancers characterized by c-Met overexpression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide. Research has shown that modifications to the triazole and piperidine moieties can significantly impact biological activity:

  • Triazole Derivatives : Variations in the triazole ring can enhance anti-cancer properties. For example, substituents that increase lipophilicity or alter electronic properties have been associated with improved potency against specific kinases .

Therapeutic Applications

The therapeutic implications of this compound extend beyond oncology:

  • Neurological Disorders : Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. For instance, benzamide derivatives have been investigated for their effects on glutamate receptors, which are critical in various neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the effectiveness of related compounds in clinical settings:

Study FocusCompound TestedResults
Antitumor Activity[1,2,4]triazolo[4,3-a]pyrazine derivativesIC50 = 0.83 μM (A549), 0.15 μM (MCF-7)
Kinase Inhibitionc-Met kinase inhibitorsEffective at nanomolar concentrations
Neurological ImpactBenzamide derivativesModulation of mGlu receptors linked to therapeutic effects

Mechanism of Action

  • The compound’s mechanism likely involves binding to specific receptors or enzymes.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Core

  • N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () Key Differences: The benzyl group is substituted with a 4-chloro group instead of 2-methoxy, and the piperidine carboxamide is at position 3 rather than 3. The shifted carboxamide position may affect hydrogen-bonding interactions .
  • N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () Key Differences: The triazolo-pyridazine core has an m-tolyl (meta-methylphenyl) group instead of isopropyl, and the piperidine substituent is a diethylaminoethyl chain. These features may enhance interactions with charged or aromatic binding pockets .
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) ()

    • Key Differences : Lacks the piperidine-4-carboxamide moiety and instead features a phenylacetamide group.
    • Implications : This compound is reported to inhibit Lin28/let-7 interactions, promoting cancer cell differentiation. The absence of the piperidine ring in C1632 suggests divergent target specificity compared to the target compound .

Modifications to the Piperidine Carboxamide Group

  • N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide ()

    • Key Differences : Replaces the piperidine ring with a pyrrolidine and introduces a trifluoromethyl group on the triazolo-pyridazine core.
    • Implications : The trifluoromethyl group enhances metabolic stability and electron-deficient character, which could improve binding to hydrophobic pockets. The pyrrolidine’s smaller ring size may reduce conformational flexibility compared to piperidine .
  • N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide () Key Differences: Incorporates a trifluoromethyl group on the triazolo-pyridazine and a quinazolinone-linked methyl group on the piperidine.

Biological Activity

N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 2 methoxybenzyl 1 3 propan 2 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide\text{N 2 methoxybenzyl 1 3 propan 2 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 4 carboxamide}

This structure indicates the presence of a piperidine ring linked to a triazolo-pyridazine moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole and pyridazine have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast)18.36
Compound BPC3 (prostate)0.33
Compound CH460 (lung)3.97

These findings suggest a promising potential for this compound in cancer therapy through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-Tubercular Activity

In the context of anti-tubercular activity, related compounds have been synthesized and evaluated against Mycobacterium tuberculosis. For example, a series of substituted benzamide derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis . The molecular docking studies revealed that these compounds could effectively bind to targets within the bacterium.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a role in cellular stress response and inflammation.
  • VEGFR Inhibition : The compound may also target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), involved in tumor angiogenesis. Inhibitors of VEGFR exhibit significant antiproliferative effects on cancer cells .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in related compounds demonstrating anticancer properties.

Case Studies

Recent literature includes case studies highlighting the effectiveness of similar compounds:

  • Study on Triazole Derivatives : A study evaluated the anticancer effects of triazole derivatives on various tumor cell lines. The most potent derivatives were found to have IC50 values significantly lower than conventional chemotherapeutics .
  • Anti-Tubercular Screening : A screening program identified several compounds with promising anti-tubercular activity. The most active derivatives exhibited low cytotoxicity against human cells while maintaining high efficacy against M. tuberculosis .

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